molecular formula C20H38N4O2 B12772581 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine CAS No. 110187-52-5

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine

Cat. No.: B12772581
CAS No.: 110187-52-5
M. Wt: 366.5 g/mol
InChI Key: PLVIQWXBJWUHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with piperidinopropionyl and hydroxy-piperidinopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine core, followed by the introduction of the piperidinopropionyl and hydroxy-piperidinopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of carbonyl groups can produce alcohols or amines.

Scientific Research Applications

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Piperidinopropionyl)piperazine: Lacks the hydroxy-piperidinopropyl group, resulting in different chemical and biological properties.

    4-(2-Hydroxy-3-piperidinopropyl)piperazine: Lacks the piperidinopropionyl group, leading to variations in its reactivity and applications.

    1-(3-Piperidinopropionyl)-4-(2-methoxy-3-piperidinopropyl)piperazine: The methoxy group introduces different electronic and steric effects compared to the hydroxy group.

Uniqueness

1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine is unique due to the presence of both piperidinopropionyl and hydroxy-piperidinopropyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

110187-52-5

Molecular Formula

C20H38N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H38N4O2/c25-19(17-22-10-5-2-6-11-22)18-23-13-15-24(16-14-23)20(26)7-12-21-8-3-1-4-9-21/h19,25H,1-18H2

InChI Key

PLVIQWXBJWUHFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CCN(CC2)CC(CN3CCCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.